m-PEG11-NHS ester

Bioconjugation PEGylation Protein Engineering

Select m-PEG11-NHS ester (CAS 756525-94-7) for precision PEGylation where batch-to-batch consistency is non-negotiable. Its monodisperse ~45–50 Å spacer and defined MW of 641.7 g/mol eliminate molecular weight heterogeneity that plagues polydisperse PEG reagents, ensuring reproducible conjugation, predictable pharmacokinetics, and reliable SAR data. The 11-unit PEG length optimally balances aqueous solubility with cellular permeability, outperforming PEG4 (too short) and PEG12 (potential permeability loss) in PROTAC, ADC, and peptide labeling applications. For R&D only; not for human use.

Molecular Formula C28H51NO15
Molecular Weight 641.7 g/mol
Cat. No. B1193046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG11-NHS ester
Synonymsm-PEG11-NHS ester
Molecular FormulaC28H51NO15
Molecular Weight641.7 g/mol
Structural Identifiers
InChIInChI=1S/C28H51NO15/c1-33-6-7-35-10-11-37-14-15-39-18-19-41-22-23-43-25-24-42-21-20-40-17-16-38-13-12-36-9-8-34-5-4-28(32)44-29-26(30)2-3-27(29)31/h2-25H2,1H3
InChIKeyHYDAGTBASRKVKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

m-PEG11-NHS Ester: Technical Specifications and Procurement Baseline for Bioconjugation and PROTAC Synthesis


m-PEG11-NHS ester (CAS: 756525-94-7) is a heterobifunctional polyethylene glycol (PEG) linker featuring an amine-reactive N-hydroxysuccinimide (NHS) ester at one terminus and a methoxy group at the other . With a discrete molecular weight of 641.7 g/mol and an 11-unit PEG spacer arm (~45-50 Å extended length), this compound enables precise, single-site PEGylation of primary amines on proteins, peptides, and oligonucleotides . Its defined length and monodisperse nature distinguish it from polydisperse PEG reagents, ensuring batch-to-batch consistency and reproducible conjugation outcomes .

Why m-PEG11-NHS Ester Cannot Be Replaced by Generic PEG-NHS Esters: Critical Impact of Discrete PEG11 Length on Conjugate Performance


Substituting m-PEG11-NHS ester with other PEG-NHS esters (e.g., PEG4, PEG8, PEG12, or polydisperse PEG) introduces significant variability in conjugate solubility, pharmacokinetics, and bioactivity. The 11-unit PEG spacer strikes a balance between enhancing aqueous solubility and maintaining cellular permeability, a property not shared by shorter or longer PEG chains . Furthermore, the monodisperse nature of m-PEG11-NHS ester eliminates the molecular weight heterogeneity inherent in polydisperse PEG reagents, which can lead to irreproducible conjugation and inconsistent biological results . The following evidence quantifies these differences.

Quantitative Evidence for m-PEG11-NHS Ester: Differentiated Performance vs. Comparators


Hydrolysis Half-Life of PEG-NHS Esters: pH-Dependent Stability Critical for Conjugation Optimization

m-PEG11-NHS ester shares the characteristic hydrolysis profile of PEG-NHS esters. Under physiological pH (7.4), the hydrolysis half-life exceeds 120 minutes, whereas at pH 9.0 it drops below 9 minutes [1]. This steep pH dependence necessitates careful buffer control during conjugation to maximize amine coupling efficiency while minimizing NHS ester hydrolysis.

Bioconjugation PEGylation Protein Engineering

PEG11 Conjugation Increases Tumor Uptake and In Vivo Stability Compared to Non-PEGylated Peptides

In a head-to-head comparison using an αvβ6-targeting 7-mer peptide, conjugation of a PEG11 spacer (DOTA-7-mer-PEG11) resulted in the highest tumor uptake among tested conjugates and demonstrated superior in vivo stability, as evidenced by radio-HPLC analysis of urine [1]. The non-PEGylated DOTA-7-mer showed more favorable tumor-to-blood ratios due to rapid clearance but lower absolute tumor accumulation.

Oncology Targeted Therapy Nuclear Medicine

11-Unit PEG Spacer Confers Superior Aqueous Solubility Compared to Hydrocarbon Spacers

The 11-unit PEG spacer in m-PEG11-NHS ester significantly increases the aqueous solubility of conjugated biomolecules compared to hydrocarbon spacers of similar length . This hydrophilic PEG segment creates a hydration shell that reduces aggregation and improves conjugate handling in biological buffers.

Drug Delivery Bioconjugation Protein Labeling

PEG11 and PEG7 Linkers Exhibit Equivalent Performance in Pretargeted Imaging, Supporting Selection of PEG11 for Extended Reach

A comparative study of [64Cu]Cu-NOTA-PEG7-H-Tz and [111In]In-DOTA-PEG11-BisPy-Tz in pretargeted imaging found that both linkers performed equally well, with minor differences in physicochemical properties [1]. This indicates that PEG11 provides additional reach (longer spacer arm) without compromising imaging performance, making it a suitable choice when greater spatial separation between functional moieties is required.

Molecular Imaging Pretargeting Tetrazine Ligation

Optimal Use Cases for m-PEG11-NHS Ester Based on Quantitative Performance Evidence


PROTAC Linker for Targeted Protein Degradation

The 11-unit PEG spacer provides sufficient length to bridge E3 ligase and target protein ligands while maintaining aqueous solubility. Its monodisperse nature ensures reproducible PROTAC synthesis, critical for structure-activity relationship (SAR) studies.

PEGylation of Therapeutic Proteins to Enhance Pharmacokinetics

m-PEG11-NHS ester can be conjugated to lysine residues or N-termini of therapeutic proteins to increase hydrodynamic radius, reduce renal clearance, and prolong circulation half-life. The defined PEG11 length avoids excessive PEG chain entanglement while providing adequate shielding. [1]

Antibody-Drug Conjugate (ADC) Linker Component

As a heterobifunctional linker, m-PEG11-NHS ester can be incorporated into ADC constructs to improve solubility and reduce aggregation of hydrophobic payloads. The NHS ester enables efficient conjugation to antibody lysine residues under mild conditions (pH 7.4-8.0). [2]

Peptide and Oligonucleotide Labeling for In Vivo Imaging

The PEG11 spacer enhances the solubility and stability of labeled peptides, as demonstrated in αvβ6-targeted imaging studies. This makes m-PEG11-NHS ester suitable for preparing imaging probes with improved tumor uptake and reduced non-specific binding. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for m-PEG11-NHS ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.